4-(Benzyloxy)-1H-indole-2-carbaldehyde
Description
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-14-15(17-13)7-4-8-16(14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUXJSWIVUJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with the preparation or procurement of an indole derivative that can be selectively functionalized at the 4-position. Indole itself or substituted indoles can be used depending on the desired substitution pattern.
Introduction of the Benzyloxy Group
The benzyloxy substituent at the 4-position is introduced by benzylation of the corresponding hydroxy-indole intermediate. This is typically achieved by reacting the 4-hydroxyindole derivative with benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in methanolic or other suitable solvent conditions.
$$
\text{4-Hydroxyindole} + \text{Benzyl chloride} \xrightarrow[\text{KOH}]{\text{Methanol}} \text{4-(Benzyloxy)indole}
$$
This step is crucial for selective protection and functionalization of the oxygen atom.
Formylation at the 2-Position (Aldehyde Formation)
The aldehyde group at the 2-position is introduced by a formylation reaction, often the Vilsmeier-Haack reaction. This involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which generate an electrophilic species that reacts with the indole ring at the 2-position.
- Reagents: DMF and POCl3
- Temperature: 0°C to room temperature
- Solvent: Usually DMF acts as both reagent and solvent
$$
\text{4-(Benzyloxy)indole} + \text{Vilsmeier reagent} \rightarrow \text{4-(Benzyloxy)-1H-indole-2-carbaldehyde}
$$
This reaction is highly regioselective for the 2-position of the indole ring.
Purification
The crude product obtained from the formylation reaction is purified by techniques such as column chromatography and recrystallization to achieve high purity of 4-(Benzyloxy)-1H-indole-2-carbaldehyde.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Benzylation | Benzyl chloride, KOH, methanol | 4-(Benzyloxy)indole | 70-85 | Selective O-benzylation at 4-position |
| 2 | Formylation (Vilsmeier-Haack) | DMF, POCl3, 0°C to RT | 4-(Benzyloxy)-1H-indole-2-carbaldehyde | 60-80 | Regioselective aldehyde introduction |
| 3 | Purification | Column chromatography, recrystallization | Pure final compound | - | Ensures high purity |
Detailed Research Findings and Analysis
Selectivity: The Vilsmeier-Haack reaction is highly selective for the 2-position of the indole ring due to the electron-rich nature of this position, allowing for efficient formylation without affecting the benzyloxy group.
Reaction Optimization: Reaction temperature and reagent stoichiometry are critical for maximizing yield and minimizing side reactions such as overformylation or decomposition.
Industrial Considerations: For large-scale synthesis, continuous flow reactors and automated synthesis platforms can be employed to improve reproducibility and scalability. Advanced purification methods such as preparative HPLC may be used to ensure pharmaceutical-grade purity.
Alternative Methods: Some literature suggests alternative formylation methods, such as Reimer-Tiemann or Duff reactions, but these are generally less efficient or selective compared to the Vilsmeier-Haack approach for this substrate.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Benzylation + Vilsmeier-Haack | Benzyl chloride, KOH, DMF, POCl3 | High regioselectivity, well-established | Requires careful control of conditions | 60-85 |
| Alternative formylation (Reimer-Tiemann) | Chloroform, base | Simpler reagents | Lower selectivity, possible side reactions | 40-60 |
| Direct formylation with POCl3/DMF | POCl3, DMF | Efficient, regioselective | Sensitive reagents, moisture sensitive | 70-80 |
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(Benzyloxy)-1H-indole-2-carboxylic acid.
Reduction: 4-(Benzyloxy)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 4-(Benzyloxy)-1H-indole-2-carbaldehyde and related indole-carbaldehydes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| 4-(Benzyloxy)-1H-indole-2-carbaldehyde | 38175-39-2 | C₁₆H₁₃NO₂ | 251.29 | 4-benzyloxy, 2-carbaldehyde | Lipophilic, reactive aldehyde |
| 5-Benzyloxyindole-3-carboxaldehyde | 6953-22-6 | C₁₆H₁₃NO₂ | 251.29 | 5-benzyloxy, 3-carbaldehyde | Altered regiochemistry |
| 4-Benzyloxyindole-3-carbaldehyde | 7042-71-9 | C₁₆H₁₃NO₂ | 251.29 | 4-benzyloxy, 3-carbaldehyde | Aldehyde at 3-position |
| 1H-Indole-4-carbaldehyde | 1074-86-8 | C₉H₇NO | 145.16 | 4-carbaldehyde | Simpler structure, no benzyloxy |
| 5-Hydroxy-1H-indole-3-carbaldehyde | 3414-19-5 | C₉H₇NO₂ | 161.16 | 5-hydroxy, 3-carbaldehyde | Polar due to -OH group |
Notes:
- Regiochemical Differences : The position of the aldehyde group (2 vs. 3) significantly impacts reactivity. For example, 4-(Benzyloxy)-1H-indole-2-carbaldehyde may undergo nucleophilic attacks at the 2-position aldehyde more readily than its 3-carbaldehyde analogs .
- Substituent Effects : The benzyloxy group in 4-(Benzyloxy)-1H-indole-2-carbaldehyde increases molecular weight and lipophilicity compared to unsubstituted analogs like 1H-Indole-4-carbaldehyde. This could reduce aqueous solubility but improve membrane permeability in biological systems .
Physicochemical Properties
- Solubility : The benzyloxy group in 4-(Benzyloxy)-1H-indole-2-carbaldehyde likely reduces water solubility compared to hydroxylated analogs (e.g., 5-Hydroxy-1H-indole-3-carbaldehyde), which benefit from hydrogen bonding via the -OH group .
- Reactivity : Aldehydes at the 2-position (as in the target compound) may exhibit different electronic effects compared to 3-position aldehydes due to conjugation with the indole ring’s π-system. This could influence their participation in condensation or nucleophilic addition reactions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(Benzyloxy)-1H-indole-2-carbaldehyde?
Answer:
The synthesis typically involves functionalization of the indole core. A key approach includes:
- Formylation at the 2-position : Reacting 4-hydroxyindole with benzyl bromide to introduce the benzyloxy group, followed by Vilsmeier-Haack formylation to install the aldehyde at the 2-position .
- Alternative routes : Use of indole-2-carboxylic acid derivatives (e.g., esters) as intermediates, followed by oxidation or deprotection steps .
Validation : Characterization via (to confirm aldehyde proton at δ 9.8–10.2 ppm) and HPLC (to ensure purity >95%) is critical .
Advanced: How does the benzyloxy substituent at the 4-position influence regioselective reactions on the indole core?
Answer:
The benzyloxy group acts as an electron-donating substituent, directing electrophilic substitution to the 5- and 7-positions of the indole ring. This regioselectivity is critical for:
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 5-position is favored due to increased electron density .
- Challenges : Steric hindrance from the benzyl group may reduce reactivity at the 3-position, necessitating optimized catalysts (e.g., Pd(PPh)) .
Contradictions : Some studies report unexpected substitution at the 3-position under high-temperature conditions, highlighting the need for controlled reaction parameters .
Basic: What analytical techniques are essential for characterizing 4-(Benzyloxy)-1H-indole-2-carbaldehyde?
Answer:
- Nuclear Magnetic Resonance (NMR) : confirms the aldehyde proton (singlet near δ 10.0 ppm) and benzyloxy group (multiplet at δ 5.1–5.3 ppm for CH). verifies the carbonyl carbon at δ ~190 ppm .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98% by area normalization) and identifies impurities from incomplete benzylation .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the molecular weight (CHNO; theoretical 251.09 g/mol) .
Advanced: How can low yields during the alkylation of 4-hydroxyindole precursors be mitigated?
Answer:
Low yields often arise from incomplete benzylation or side reactions. Strategies include:
- Optimized reaction conditions : Use of anhydrous DMF as a solvent, excess benzyl bromide (1.5–2.0 equiv), and potassium carbonate as a base at 80–100°C for 12–24 hours .
- Protection-deprotection : Temporary protection of the indole NH with a Boc group prevents competing N-alkylation, followed by deprotection under acidic conditions .
Validation : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) to track benzyloxy group incorporation .
Data Contradiction: Why do stability studies report conflicting degradation profiles for 4-(Benzyloxy)-1H-indole-2-carbaldehyde?
Answer:
Discrepancies arise from storage conditions and solvent systems:
- Light sensitivity : The aldehyde group is prone to photooxidation, leading to carboxylic acid formation. Studies using amber vials under inert gas report longer stability .
- Temperature : Storage at -20°C in anhydrous DMSO or ethanol preserves integrity, while room temperature accelerates decomposition .
Resolution : Standardize storage protocols (e.g., -20°C, desiccated) and conduct accelerated stability studies under ICH guidelines .
Application: What role does 4-(Benzyloxy)-1H-indole-2-carbaldehyde play in medicinal chemistry research?
Answer:
The compound serves as a versatile intermediate:
- Anticancer agents : The aldehyde group enables condensation with hydrazines to form hydrazone derivatives, which are evaluated for kinase inhibition .
- Antimicrobial scaffolds : Coupling with thiosemicarbazides generates thiazolidinone analogs with activity against resistant bacterial strains .
Mechanistic Insight : Molecular docking studies suggest the benzyloxy group enhances binding to hydrophobic pockets in target proteins .
Advanced: How can computational methods guide the optimization of reactions involving 4-(Benzyloxy)-1H-indole-2-carbaldehyde?
Answer:
- DFT calculations : Predict electrophilic aromatic substitution sites by analyzing Fukui indices and electron density maps .
- Molecular dynamics : Simulate steric effects of the benzyloxy group to design catalysts (e.g., bulky ligands for Pd-catalyzed couplings) .
Validation : Compare computational results with experimental regioselectivity data from .
Basic: What safety precautions are required when handling 4-(Benzyloxy)-1H-indole-2-carbaldehyde?
Answer:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) .
First Aid : Rinse eyes with water for 15 minutes; seek medical attention if ingested .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
